![molecular formula C17H19N3O5S2 B2729717 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 923511-32-4](/img/structure/B2729717.png)
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and QSAR Models
Research involving molecular interaction and quantitative structure-activity relationship (QSAR) models often explores the binding efficiency and specificity of compounds to receptors or enzymes. For instance, studies on the molecular interaction of antagonists with cannabinoid receptors have employed conformational analysis and QSAR models to understand the steric and electrostatic requirements for binding to the CB1 receptor. Such research offers a foundation for designing compounds with tailored affinities for specific biological targets (Shim et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of new compounds for antimicrobial activity is a significant area of research. Studies focusing on the development of benzothiazole derivatives, for instance, have led to compounds with variable and modest antimicrobial activities against a range of bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This approach can be relevant for exploring the antimicrobial potential of the mentioned compound.
Antimycobacterial Chemotypes
The search for new antimycobacterial agents has led to the identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as promising chemotypes. A study evaluating the anti-tubercular activity of structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis H37Rv strain found several compounds with low MICs, highlighting the therapeutic potential of such scaffolds (Pancholia et al., 2016).
Synthesis and Application in Fuel Cells
The synthesis of novel compounds for application in fuel cells is another area of interest. For example, the development of sulfonic acid-containing polybenzoxazines for use as proton exchange membranes in direct methanol fuel cells illustrates the intersection of organic synthesis and material science. These materials demonstrated high proton conductivity and low methanol permeability, essential properties for efficient fuel cell operation (Yao et al., 2014).
Drug Design and Biological Activity
The design and synthesis of compounds for evaluating their biological activity, such as tubulin polymerization inhibition and apoptosis induction in cancer cells, represent critical steps in drug discovery. Research into substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, for example, has led to compounds with significant in vitro cytotoxic activity against various cancer cell lines (Manasa et al., 2020).
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-27(22,23)14-4-2-3-13-15(14)18-17(26-13)20-7-5-19(6-8-20)16(21)12-11-24-9-10-25-12/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNJECOZZZJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2729634.png)
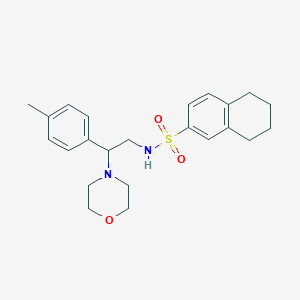


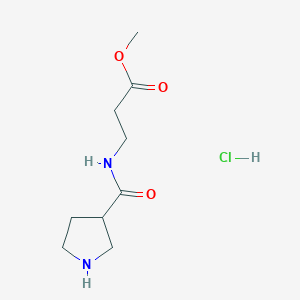
![N-[4-({[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2729642.png)
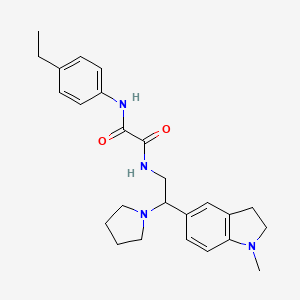
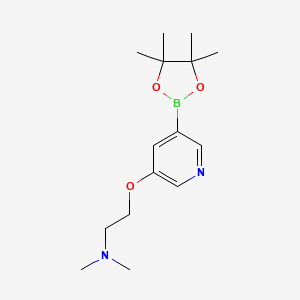
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2729645.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethanol](/img/structure/B2729649.png)

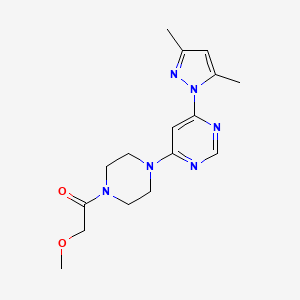
![N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2729655.png)
![2-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2729657.png)